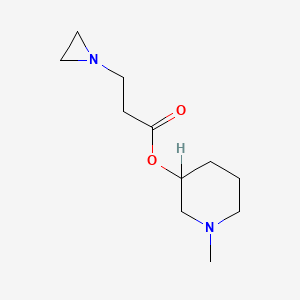
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate is a compound that combines the structural features of piperidinol and aziridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate typically involves the reaction of 1-Methyl-3-piperidinol with 3-(1-aziridinyl)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate involves the interaction of its functional groups with molecular targets. The aziridine ring, in particular, is known for its reactivity and ability to form covalent bonds with nucleophiles. This reactivity underlies its potential biological activity and applications in various fields .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-piperidinol: Shares the piperidinol structure but lacks the aziridine ring.
3-(1-Aziridinyl)propionic acid: Contains the aziridine ring but lacks the piperidinol structure
Uniqueness
This combination makes it a versatile compound for research and industrial use .
Properties
CAS No. |
24116-24-3 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
(1-methylpiperidin-3-yl) 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C11H20N2O2/c1-12-5-2-3-10(9-12)15-11(14)4-6-13-7-8-13/h10H,2-9H2,1H3 |
InChI Key |
PIPOFPHKPVIVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)CCN2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















